4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a 4-methyl substitution and a (Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl group attached. The presence of both nitro and amino groups suggests that it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by a series of reactions to introduce the methylamino and oxopropenyl groups. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme activity or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and amino groups suggests that it may act as an inhibitor or activator of certain biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(Z)-3-(3-morpholin-4-ylpropylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide
- 4-methyl-N-[(Z)-3-(3-morpholin-4-ylpropylamino)-1-[5-(2-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide
Uniqueness
The uniqueness of 4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or biological activity due to the presence of the 4-nitrophenyl and methylamino groups.
Properties
IUPAC Name |
4-methyl-N-[(Z)-3-(methylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-3-7-14(8-4-12)17(22)20-16(18(23)19-2)11-13-5-9-15(10-6-13)21(24)25/h3-11H,1-2H3,(H,19,23)(H,20,22)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLZNUJNZISNOV-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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